molecular formula C24H19FN2O2 B11067715 N-(3-fluoro-2-methylphenyl)-2-(1-methyl-2-phenyl-1H-indol-3-yl)-2-oxoacetamide

N-(3-fluoro-2-methylphenyl)-2-(1-methyl-2-phenyl-1H-indol-3-yl)-2-oxoacetamide

Cat. No.: B11067715
M. Wt: 386.4 g/mol
InChI Key: HUKJMFNCLYPTEC-UHFFFAOYSA-N
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Description

N-(3-fluoro-2-methylphenyl)-2-(1-methyl-2-phenyl-1H-indol-3-yl)-2-oxoacetamide is a synthetic organic compound that belongs to the class of indole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluoro-2-methylphenyl)-2-(1-methyl-2-phenyl-1H-indol-3-yl)-2-oxoacetamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.

    Introduction of the Fluoro and Methyl Groups: These groups can be introduced through electrophilic aromatic substitution reactions.

    Formation of the Amide Bond: The final step involves coupling the indole derivative with the appropriate acyl chloride or anhydride to form the amide bond.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole nitrogen or the methyl groups.

    Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield a nitroso or nitro derivative, while reduction could yield an alcohol.

Scientific Research Applications

Chemistry

    Catalysis: The compound could be used as a ligand in catalytic reactions.

    Material Science:

Biology

    Enzyme Inhibition: The compound might act as an inhibitor for specific enzymes.

    Receptor Binding: Potential use in studying receptor-ligand interactions.

Medicine

    Drug Development: The compound could be a lead compound for developing new pharmaceuticals.

    Therapeutic Agents: Potential use in treating diseases like cancer or neurological disorders.

Industry

    Agriculture: Possible applications as a pesticide or herbicide.

    Chemical Manufacturing: Use as an intermediate in the synthesis of other chemicals.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example:

    Enzyme Inhibition: The compound might bind to the active site of an enzyme, preventing substrate binding.

    Receptor Binding: It could interact with a receptor, either activating or inhibiting its function.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-2-methylphenyl)-2-(1-methyl-2-phenyl-1H-indol-3-yl)-2-oxoacetamide
  • N-(3-bromo-2-methylphenyl)-2-(1-methyl-2-phenyl-1H-indol-3-yl)-2-oxoacetamide

Uniqueness

  • Fluorine Substitution : The presence of the fluorine atom can significantly alter the compound’s reactivity and biological activity.
  • Indole Core : The indole core is a common motif in many biologically active compounds, making it a valuable scaffold for drug development.

Properties

Molecular Formula

C24H19FN2O2

Molecular Weight

386.4 g/mol

IUPAC Name

N-(3-fluoro-2-methylphenyl)-2-(1-methyl-2-phenylindol-3-yl)-2-oxoacetamide

InChI

InChI=1S/C24H19FN2O2/c1-15-18(25)12-8-13-19(15)26-24(29)23(28)21-17-11-6-7-14-20(17)27(2)22(21)16-9-4-3-5-10-16/h3-14H,1-2H3,(H,26,29)

InChI Key

HUKJMFNCLYPTEC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1F)NC(=O)C(=O)C2=C(N(C3=CC=CC=C32)C)C4=CC=CC=C4

Origin of Product

United States

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